1-Iodo-4-(1-propen-2-yl)benzene

Catalog No.
S3342209
CAS No.
561023-21-0
M.F
C9H9I
M. Wt
244.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-4-(1-propen-2-yl)benzene

CAS Number

561023-21-0

Product Name

1-Iodo-4-(1-propen-2-yl)benzene

IUPAC Name

1-iodo-4-prop-1-en-2-ylbenzene

Molecular Formula

C9H9I

Molecular Weight

244.07

InChI

InChI=1S/C9H9I/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3

InChI Key

KZKGSBZPFXJFTR-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)I

Canonical SMILES

CC(=C)C1=CC=C(C=C1)I

1-Iodo-4-(1-propen-2-yl)benzene, also known as 1-iodo-4-isopropenylbenzene, is an organic compound characterized by the molecular formula C9H9I. This compound is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propenyl group. Its structure consists of a benzene ring with a propenyl side chain and an iodine substituent, making it a valuable compound in organic chemistry due to its potential reactivity and versatility in synthesis.

There is no current information available on the specific mechanism of action of 1-Iodo-4-(prop-1-en-2-yl)benzene in biological systems.

  • Standard laboratory practices for handling organic solvents and potentially odorous compounds should be followed.
  • Proper ventilation is essential to avoid inhalation.
  • Skin and eye protection are recommended to minimize contact.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
  • Oxidation Reactions: The propenyl group can be oxidized, yielding products such as 4-(1-propen-2-yl)benzoic acid when using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: This compound can be reduced to form 1-iodo-4-(1-propyl)benzene, typically using hydrogen gas in the presence of a palladium catalyst .

These reactions highlight the compound's potential as a precursor for more complex organic molecules.

Research into the biological activity of 1-Iodo-4-(1-propen-2-yl)benzene is ongoing. Initial studies suggest that it may interact with various biomolecules, potentially influencing biological pathways. Its structural features may allow it to act as a precursor for pharmaceuticals or other biologically active compounds, although specific biological targets and mechanisms remain to be fully elucidated.

Several methods exist for synthesizing 1-Iodo-4-(1-propen-2-yl)benzene:

  • Iodination of 4-(1-propen-2-yl)benzene: This method involves the reaction of 4-(1-propen-2-yl)benzene with iodine and an oxidizing agent under mild conditions, yielding high-purity product.
  • Alternative Synthetic Routes: Other methods include using starting materials such as 4'-iodoacetophenone and methyltriphenylphosphonium bromide, which can provide multiple synthetic pathways .

These synthetic approaches are crucial for producing the compound in both laboratory and industrial settings.

1-Iodo-4-(1-propen-2-yl)benzene has several applications across various fields:

  • Organic Synthesis: It serves as a building block for complex aromatic compounds.
  • Pharmaceutical Development: Its potential as a precursor for drug synthesis is being explored, particularly in creating biologically active molecules.
  • Industrial Use: The compound is utilized in producing specialty chemicals and materials, owing to its unique reactivity profile .

Several compounds share structural similarities with 1-Iodo-4-(1-propen-2-yl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Iodo-4-(1-propyl)benzeneSimilar structure but with a saturated propyl groupLess reactive due to saturation
4-Iodo-1-(1-propen-2-yl)benzenePositional isomer with iodine and propenyl groups swappedDifferent reactivity patterns
1-Bromo-4-(1-propen-2-yl)benzeneSimilar structure with bromine instead of iodineBromine's different electronegativity affects reactivity

The uniqueness of 1-Iodo-4-(1-propen-2-yl)benzene lies in its combination of functional groups, allowing for diverse chemical transformations that make it valuable in both research and industrial contexts .

Traditional Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) remains a foundational strategy for aryl iodination. Classical methods employ iodine monochloride (ICl) or molecular iodine (I₂) with Lewis acids like nitric acid to generate the iodonium ion (I⁺). While these methods are well-established, they often require harsh conditions and suffer from poor regioselectivity in poly-substituted arenes. For example, iodination of allylbenzene derivatives typically targets the para position due to the directing effect of the electron-donating allyl group. However, competing side reactions and over-iodination necessitate careful control of stoichiometry and reaction time.

A notable advancement in traditional EAS involves the use of iodic acid (HIO₃) as an oxidizing agent. In one protocol, grinding 4-isopropenylacetophenone with iodine and iodic acid under solvent-free conditions produced 1-iodo-4-(1-propen-2-yl)benzene in 82–94% yield within 20–30 minutes. This method leverages the synergistic effect of mechanical activation and in situ generation of hydroiodic acid (HI), which facilitates regioselective iodination at unsubstituted ortho/para positions.

Modern Transition Metal-Catalyzed Iodination Strategies

Transition metal catalysis has revolutionized aryl iodination by enabling mild conditions and enhanced selectivity. Silver(I) triflimide, for instance, activates N-iodosuccinimide (NIS) for the iodination of electron-rich arenes. This method achieved near-quantitative yields for anisole and aniline derivatives at 40°C within hours, with applications in late-stage functionalization of bioactive molecules. Similarly, palladium and rhodium catalysts facilitate directed C–H iodination. Li Gang’s group demonstrated meta-selective iodination of phenylpropionic acid derivatives using 2-nitroiodobenzene as the iodinating reagent, achieving diastereoselectivity via chiral directing groups.

Copper-catalyzed methods have also emerged, particularly for heteroarenes. A radical-based protocol using potassium persulfate and sodium iodide enabled C3-selective iodination of quinolines and pyridones, albeit with moderate yields (45–85%). These strategies highlight the role of metal ligands and oxidants in tuning reactivity and selectivity.

Solvent-Free and Green Chemistry Protocols for Iodinated Arenes

Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption. A prominent example employs silica-supported bismuth(III) nitrate pentahydrate (BNP-SiO₂), which activates molecular iodine for the iodination of activated arenes at room temperature. This solid-state reaction avoids toxic solvents and achieves mono-iodination in 65–78% yield, though less activated substrates require prolonged reaction times.

Another approach utilizes grinding with iodine and iodic acid, achieving 82–94% yields for hydroxylated aromatic aldehydes and ketones. The absence of solvents and short reaction times (20–30 minutes) make this method industrially viable, particularly for heat-sensitive substrates.

Optimization of Reaction Conditions for Regioselective Iodination

Optimizing iodination requires balancing reactivity and selectivity. Key parameters include:

  • Temperature: Lower temperatures (0–20°C) favor mono-iodination, as seen in the synthesis of 1-iodo-4-(1-propen-2-yl)benzene from 4′-iodoacetophenone and methyltriphenylphosphonium bromide.
  • Catalyst Loading: Silver(I) triflimide can be reduced to 2 mol% in gram-scale reactions without compromising yield.
  • Directing Groups: Carboxyl groups enable meta-selective iodination, while nitro groups enhance electrophilicity in aryl iodide reagents.

A comparative analysis of iodination methods is summarized below:

MethodCatalyst/ReagentYield (%)TemperatureTime
Grinding with HIO₃I₂/HIO₃82–94RT20–30 min
Ag(I)-NISAgNTf₂>9040°C1.5–3 h
BNP-SiO₂Bi(NO₃)₃·5H₂O/SiO₂65–78RT2–24 h
Pd-Catalyzed C–HPd(OAc)₂70–8580°C12 h

These optimizations underscore the importance of reagent choice and reaction design in achieving high regioselectivity and efficiency.

XLogP3

4

Wikipedia

1-Iodo-4-(prop-1-en-2-yl)benzene

Dates

Modify: 2023-08-19

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